molecular formula C18H14BrN5O2 B15133004 2-(5-((6-Bromo-3-nitroquinolin-4-yl)amino)pyridin-2-yl)-2-methylpropanenitrile

2-(5-((6-Bromo-3-nitroquinolin-4-yl)amino)pyridin-2-yl)-2-methylpropanenitrile

Cat. No.: B15133004
M. Wt: 412.2 g/mol
InChI Key: IPXWGSQUQJHDEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-((6-Bromo-3-nitroquinolin-4-yl)amino)pyridin-2-yl)-2-methylpropanenitrile is a complex organic compound that features a quinoline core substituted with bromine and nitro groups, linked to a pyridine ring and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-((6-Bromo-3-nitroquinolin-4-yl)amino)pyridin-2-yl)-2-methylpropanenitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the quinoline ring.

    Bromination: Addition of the bromine atom to the quinoline ring.

    Coupling Reaction: Formation of the bond between the quinoline and pyridine rings.

    Nitrile Introduction: Addition of the nitrile group to the final structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group.

    Reduction: Reduction of the nitro group to an amine could be a significant reaction.

    Substitution: The bromine atom could be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Conversion to aminoquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Medicinal Chemistry: Investigation as a potential drug candidate for various diseases.

    Biological Probes: Use in the development of fluorescent probes for biological imaging.

Medicine

    Antimicrobial Agents: Potential use as an antimicrobial or antiviral agent.

    Cancer Research: Investigation of its cytotoxic effects on cancer cells.

Industry

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-(5-((6-Bromo-3-nitroquinolin-4-yl)amino)pyridin-2-yl)-2-methylpropanenitrile would depend on its specific application. For instance, as a drug candidate, it might interact with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-3-nitroquinoline: A simpler analogue with similar functional groups.

    2-Amino-5-bromopyridine: Another compound with a pyridine ring and bromine substitution.

    2-Methylpropanenitrile: A simpler nitrile compound.

Uniqueness

2-(5-((6-Bromo-3-nitroquinolin-4-yl)amino)pyridin-2-yl)-2-methylpropanenitrile is unique due to its combination of functional groups and structural complexity, which may confer unique chemical reactivity and biological activity compared to simpler analogues.

Properties

IUPAC Name

2-[5-[(6-bromo-3-nitroquinolin-4-yl)amino]pyridin-2-yl]-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN5O2/c1-18(2,10-20)16-6-4-12(8-22-16)23-17-13-7-11(19)3-5-14(13)21-9-15(17)24(25)26/h3-9H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXWGSQUQJHDEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=NC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.